(5-ETHYL-3-THIENYL){4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}METHANONE
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Overview
Description
(5-ETHYL-3-THIENYL){4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}METHANONE is a complex organic compound that features a thienyl group, a hydroxy(diphenyl)methyl group, and a piperidino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-ETHYL-3-THIENYL){4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}METHANONE typically involves multiple steps, including the formation of the thienyl group, the introduction of the hydroxy(diphenyl)methyl group, and the attachment of the piperidino group. Common synthetic methods include:
Grignard Reaction: The formation of the thienyl group can be achieved through a Grignard reaction involving diethyl oxalate.
Condensation Reactions: The hydroxy(diphenyl)methyl group can be introduced through condensation reactions with appropriate aldehydes or ketones.
Nucleophilic Substitution: The piperidino group can be attached via nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Halides, amines.
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Chemistry:
Biology:
Enzyme Inhibition:
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Industry:
Mechanism of Action
The mechanism of action of (5-ETHYL-3-THIENYL){4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}METHANONE involves its interaction with molecular targets such as enzymes or receptors. The hydroxy(diphenyl)methyl group can form hydrogen bonds with active sites, while the piperidino group can enhance binding affinity through hydrophobic interactions . The thienyl group can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Thiophene Derivatives: Compounds with similar thienyl groups, such as thiophene-based drugs.
Piperidine Derivatives: Compounds with piperidino groups, such as piperidine-based pharmaceuticals.
Hydroxy(diphenyl)methyl Derivatives: Compounds with similar hydroxy(diphenyl)methyl groups, used in various medicinal applications.
Uniqueness: The combination of the thienyl, hydroxy(diphenyl)methyl, and piperidino groups in (5-ETHYL-3-THIENYL){4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}METHANONE provides a unique structural framework that enhances its binding affinity and specificity for molecular targets, making it a valuable compound for research and development in multiple fields .
Properties
IUPAC Name |
(5-ethylthiophen-3-yl)-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO2S/c1-2-23-17-19(18-29-23)24(27)26-15-13-22(14-16-26)25(28,20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,17-18,22,28H,2,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUDSPBYFUZABX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)N2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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